molecular formula C12H21N3O B1381976 2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one CAS No. 1543883-60-8

2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one

Cat. No.: B1381976
CAS No.: 1543883-60-8
M. Wt: 223.31 g/mol
InChI Key: TZBZWWGOFGVDLA-UHFFFAOYSA-N
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Description

2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one is a high-purity organic compound supplied for advanced chemical and pharmaceutical research. This molecule, with the chemical formula C12H21N3O and a molecular weight of 223.32, features a complex bicyclic structure incorporating an aminocyclopentyl group and a pyrrolo-piperazinone core . The presence of the piperazine moiety is of significant scientific interest, as piperazine is a privileged structure in medicinal chemistry known to contribute to biological activity . Piperazine-containing compounds are explored for their diverse pharmacological profiles and are known to interact with various biological targets. For instance, the parent structure piperazine is a recognized GABA receptor agonist, a mechanism that can lead to the paralysis of parasites in anthelmintic applications . This suggests potential research avenues for this derivative in neuroscience or parasitology. The compound is provided as a powder and should be stored at room temperature in a dry environment to ensure stability . This product is intended for laboratory research purposes by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-aminocyclopentyl)-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c13-9-1-2-10(7-9)14-5-6-15-11(8-14)3-4-12(15)16/h9-11H,1-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBZWWGOFGVDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)N2CCN3C(C2)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

The chemical formula for this compound is C12H21N3O, with a molecular weight of 223.32 g/mol. Its structure features a piperazine ring, which is significant in many pharmacological contexts.

Property Value
Chemical FormulaC12H21N3O
Molecular Weight223.32 g/mol
IUPAC Name2-(3-aminocyclopentyl)-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one
PubChem CID82862524

Biological Activity

The biological activity of this compound has been primarily investigated in the context of cancer treatment and neuropharmacology.

Cancer Treatment

Research indicates that derivatives of piperazine compounds can act as effective agents against cancer cells. A study highlighted the ability of certain piperazine-based compounds to inhibit microtubule dynamics in colon cancer cells. These compounds sensitize cancer cells to apoptosis by enhancing the effects of apoptotic ligands like TNF (Tumor Necrosis Factor) .

  • Mechanism : The mechanism involves the disruption of microtubule formation, leading to mitotic arrest and subsequent apoptosis. This action was particularly pronounced in colon cancer cell lines compared to normal fibroblast cells .

Neuropharmacological Effects

In addition to its anticancer properties, the compound's structure suggests potential neuropharmacological applications. The piperazine moiety is known for its diverse effects on neurotransmitter systems, which could be explored further for treating neurological disorders.

Case Studies

Several studies have examined the biological activities of related compounds with similar structures:

  • Mitosis-Targeting Agents : A study on piperazine derivatives demonstrated that they could effectively sensitize HT29 human colon cancer cells to apoptotic signals by increasing the expression of TNFR1 and activating caspases . This indicates a promising pathway for developing new cancer therapies.
  • Structure-Activity Relationship (SAR) : Research focused on the SAR of piperazine-based compounds revealed that modifications to the piperazine ring significantly affect their biological activity. For instance, variations in substituents can enhance or diminish their efficacy against specific cancer types .
  • Neurotransmitter Modulation : Preliminary investigations into similar compounds suggest that they may influence serotonin and dopamine pathways, making them candidates for further study in psychiatric disorders .

Scientific Research Applications

Drug Development

The compound is being explored as a potential lead in the development of new pharmaceuticals. Its structural features may contribute to its ability to interact with biological targets effectively.

Case Study: Anticancer Activity

Recent studies have investigated the anticancer properties of piperazine derivatives, including those similar to 2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one. For instance, a library of piperazine-based compounds was synthesized and screened against various cancer cell lines. The results indicated that modifications in the piperazine structure could enhance cytotoxicity against pancreatic cancer cells .

CompoundBxPC3 Growth Inhibition (%)MiaPaCa2 Growth Inhibition (%)
Lead Compound 123.9 ± 11.130.3 ± 7.1
Lead Compound 2<10<10

This suggests that derivatives of this compound could be tailored for improved efficacy against specific cancer types.

Neurological Research

The compound's structural resemblance to known neuroactive agents positions it as a candidate for research into treatments for neurological disorders. Studies on related compounds have shown promise in modulating neurotransmitter systems, which could be beneficial in conditions such as depression or anxiety.

Case Study: Neurotransmitter Modulation

Research has indicated that piperazine derivatives can interact with serotonin and dopamine receptors, potentially leading to antidepressant effects . Further investigation into the specific interactions of this compound with these receptors is warranted.

Antimicrobial Activity

Preliminary studies have suggested that compounds with similar structural frameworks exhibit antimicrobial properties. The presence of the piperazine ring is often associated with enhanced activity against various pathogens.

Case Study: Antimicrobial Screening

A series of piperazine derivatives were evaluated for their antimicrobial efficacy against bacterial strains such as E. coli and S. aureus. The results indicated significant inhibition zones for several compounds . This opens avenues for further exploration of this compound in developing new antimicrobial agents.

Comparison with Similar Compounds

Key Observations :

  • Cyclopentyl vs. The dihydrochloride salt of the cyclobutyl analog may enhance aqueous solubility .
  • Amino Group vs. Methyl Group: The 3-aminocyclopentyl substituent introduces hydrogen-bonding capability absent in the 7-methyl analog (C₈H₁₄N₂O), which could improve target interaction or pharmacokinetics .
  • Dione vs. Ketone Functional Groups : Analogous pyrrolo-pyrazine-diones (e.g., C₉H₁₄N₂O₂) exhibit antioxidant activity in Streptomyces and Bacillus strains, attributed to their redox-active dione moieties . The target compound’s piperazin-6-one core lacks this feature, suggesting divergent biological roles.

Preparation Methods

General Synthesis Strategy

  • Starting Materials : The synthesis often begins with readily available amines and cyclopentyl derivatives.
  • Cyclization Reactions : Forming the pyrrolo[1,2-a]piperazin-6-one core involves cyclization reactions, which may require high temperatures and specific catalysts.
  • Amination Steps : Introduction of the aminocyclopentyl group typically involves nucleophilic substitution or reductive amination reactions.

Preparation Methods

Cyclization to Form Pyrrolo[1,2-a]piperazin-6-one

The formation of the pyrrolo[1,2-a]piperazin-6-one ring system is crucial. A related compound, hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, is synthesized by heating tert-butyl 3-(piperazin-2-yl)propanoate at 190°C for 2 hours, yielding a high purity product.

Reaction Conditions Yield Product
190°C, 2 hours 97% Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Introduction of the Aminocyclopentyl Group

Analytical Data and Purification

Analytical techniques such as NMR, HPLC, and mass spectrometry are essential for verifying the structure and purity of the synthesized compound. For related compounds, purification often involves chromatography on silica gel or SPE cartridges.

Analytical Technique Purpose
NMR (Nuclear Magnetic Resonance) Structural confirmation
HPLC (High-Performance Liquid Chromatography) Purity assessment
Mass Spectrometry Molecular weight confirmation

Q & A

Basic: What are the key structural features of 2-(3-aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one, and how do they influence reactivity?

The compound contains a bicyclic system (pyrrolo[1,2-a]piperazin-6-one) fused with a 3-aminocyclopentyl group. The piperazinone ring introduces conformational rigidity, while the cyclopentyl amine provides a stereochemical center that may influence binding affinity in biological systems. The lactam (6-one) moiety can participate in hydrogen bonding, affecting solubility and intermolecular interactions. Synthetic analogs in (e.g., pyrroloimidazoles) highlight the role of ring saturation in modulating stability and reactivity .

Basic: What methodologies are recommended for characterizing the physicochemical properties of this compound?

Key parameters include pKa (amine group), logP (lipophilicity), and solubility in aqueous buffers. Use HPLC with UV detection (as in ) to assess purity, and employ potentiometric titration for pKa determination. For stability studies, utilize accelerated degradation conditions (e.g., pH 1–12, 40–60°C) with LC-MS monitoring to identify degradation products .

Advanced: How can synthetic routes be optimized to improve yields of the pyrrolo[1,2-a]piperazin-6-one core?

and suggest leveraging cyclocondensation or microwave-assisted synthesis to enhance reaction efficiency. For example, using ethanol as a solvent with piperidine catalysis (as in Scheme 3 of ) at controlled temperatures (0–5°C) reduces side reactions. Stereochemical control of the 3-aminocyclopentyl group may require chiral auxiliaries or asymmetric hydrogenation .

Advanced: What analytical techniques are critical for resolving structural ambiguities in derivatives?

Combine 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons and heterocyclic connectivity, as demonstrated in . High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves absolute stereochemistry. For impurities, employ ion-pair chromatography (as in ) with ammonium acetate buffers at pH 6.5 .

Advanced: How should experimental designs for pharmacological studies account for variability in biological activity data?

Adopt a randomized block design with split-split plots (), where:

  • Main plots : Dose concentrations.
  • Subplots : Cell lines or enzyme isoforms.
  • Sub-subplots : Timepoints for kinetic assays.
    Use ≥4 replicates to mitigate biological variability. Include positive/negative controls (e.g., reference inhibitors) and validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Advanced: How can researchers resolve contradictions in reported biological activity across studies?

Conduct meta-analysis with inclusion criteria:

  • Standardize activity metrics (e.g., IC50 in nM ± SEM).
  • Control for assay conditions (pH, temperature, buffer composition).
  • Cross-validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics, reducing false positives from fluorescence interference .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

  • Scaffold hopping : Modify the cyclopentyl amine to azetidine or cyclohexyl analogs ( ).
  • Bioisosteric replacement : Substitute the lactam with a thiolactam or sulfonamide ().
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic features with activity .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation?

and recommend:

  • Forced degradation studies : Expose the compound to 0.1M HCl (pH 1), phosphate buffer (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 14 days. Monitor via LC-MS.
  • Lyophilization : If unstable in solution, lyophilize with cryoprotectants (e.g., trehalose) for long-term storage .

Advanced: What environmental impact assessments are relevant for this compound?

Follow the Project INCHEMBIOL framework ():

  • Abiotic studies : Measure soil/water partitioning coefficients (Kd) and photolysis half-life.
  • Biotic studies : Use Daphnia magna or Danio rerio models for acute toxicity (LC50/EC50).
  • Degradation products : Identify via QSAR predictions and confirm with high-resolution LC-MS/MS .

Advanced: How can comparative studies with structural analogs improve mechanistic understanding?

Apply comparative molecular field analysis (CoMFA) to evaluate analogs ( ). For example:

  • Compare binding modes using docking simulations (e.g., AutoDock Vina).
  • Synthesize and test fluorinated or methylated derivatives (as in ) to probe steric/electronic effects.
  • Use principal component analysis (PCA) to cluster activity profiles across analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one
Reactant of Route 2
2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one

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